molecular formula C10H9ClO B8470366 Chloromethyl-4-prop-2-ynyloxy-benzene CAS No. 54589-55-8

Chloromethyl-4-prop-2-ynyloxy-benzene

Cat. No.: B8470366
CAS No.: 54589-55-8
M. Wt: 180.63 g/mol
InChI Key: WBCKYDVEAGWDAG-UHFFFAOYSA-N
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Description

Chloromethyl-4-prop-2-ynyloxy-benzene is a versatile chemical intermediate designed for research applications in organic synthesis and materials science. It features two key functional groups—a chloromethyl unit and a propargyloxy group—that allow for diverse chemical modifications, making it a valuable precursor for constructing more complex molecules. Its primary research value lies in its role as a key synthon in the development of active ingredients for crop protection, such as the fungicide Mandipropamid, which is used to control Oomycete pathogens . The compound's structure also makes it suitable for applications in advanced materials science. The alkyne group is amenable to click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, which is a powerful tool for creating defined molecular architectures like dendrimers and other polymeric structures . Furthermore, derivatives of 4-(prop-2-yn-1-yloxy)benzaldehyde are utilized in synthesizing BODIPY dyes, which are notable for their strong light absorption and high fluorescence yields, finding applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes . Researchers can leverage this compound to explore new pathways in agrochemical discovery and the design of functional organic materials. This product is intended for research purposes only and is not classified as a drug, food additive, or for any personal use.

Properties

CAS No.

54589-55-8

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

1-(chloromethyl)-4-prop-2-ynoxybenzene

InChI

InChI=1S/C10H9ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7-8H2

InChI Key

WBCKYDVEAGWDAG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Theoretical Comparison of Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity/Applications
1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene C₁₀H₉ClO 180.63 Chloromethyl, propargyl ether Click chemistry, nucleophilic substitution
4-Chlorobenzyl methyl ether C₈H₉ClO 156.61 Chloromethyl, methyl ether Reduced alkyne reactivity; stable ether linkage
4-Bromobenzyl propargyl ether C₁₀H₉BrO 225.08 Bromomethyl, propargyl ether Enhanced leaving group ability (Br > Cl)
4-Methylbenzyl propargyl ether C₁₁H₁₂O 160.21 Methyl, propargyl ether Electron-donating methyl group; altered substitution

Key Observations:

Propargyl Ether vs. Methyl Ether :

  • The propargyl group in Chloromethyl-4-prop-2-ynyloxy-benzene enables click chemistry , a feature absent in methyl ether analogs (e.g., 4-chlorobenzyl methyl ether). This makes the former valuable for bioconjugation or polymer cross-linking .
  • Methyl ethers are generally more hydrolytically stable due to the absence of reactive triple bonds.

Halogen Substitution (Cl vs.

Electron-Donating vs. Electron-Withdrawing Groups :

  • Substituting chlorine with a methyl group (e.g., 4-methylbenzyl propargyl ether) introduces electron-donating effects, which may stabilize the aromatic ring but reduce electrophilic substitution rates.

Preparation Methods

Direct Chloromethylation of Propargyloxy-Substituted Phenols

An alternative one-pot method involves chloromethylating 4-prop-2-ynyloxy-phenol. However, this route is less favored due to competing side reactions:

  • The phenolic −OH group may undergo undesired alkylation or oxidation under Blanc conditions.

  • Limited substrate stability at elevated temperatures reduces yields to <50%.

Sequential Functionalization via Pre-chloromethylated Intermediates

Introducing the chloromethyl group prior to propargyloxy alkylation faces challenges:

  • 4-Chloromethylphenol is prone to self-condensation or HCl elimination under basic alkylation conditions.

  • Protecting group strategies (e.g., silylation) add synthetic steps, lowering overall efficiency.

Optimization of Reaction Parameters

ParameterOptimal ValueImpact on Yield
BaseK₂CO₃ (4 eq)Maximizes SN2 displacement
SolventAcetoneEnhances phenol solubility
Temperature80°C (reflux)Accelerates reaction kinetics

Blanc Chloromethylation

ParameterOptimal ValueImpact on Yield
HCl DeliveryGas bubblingEnsures uniform HCl distribution
CatalystZnCl₂ (0.5 eq)Improves para selectivity
Reaction Time12 hoursBalances conversion and byproduct formation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • Chloromethyl group: δ 4.72 (d, J = 2.4 Hz, 2H, CH₂Cl).

    • Propargyloxy group: δ 4.70 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), δ 2.54 (t, 1H, C≡CH).

    • Aromatic protons: δ 7.25–7.15 (m, 4H, Ar-H).

  • ¹³C NMR (CDCl₃) :

    • Chloromethyl carbon: δ 46.8.

    • Acetylenic carbons: δ 79.3 (C≡CH), 75.7 (OCH₂C≡CH).

  • EIMS : Prominent fragments at m/z 245 [M−H]⁻ and 206 [M−CH₂CCH]⁻.

Purity and Stability

  • HPLC : >95% purity when purified via flash chromatography.

  • Stability : Store under inert atmosphere at −20°C to prevent hydrolysis of the chloromethyl group.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalability
Two-Step (Alkylation + Blanc)70–85>90% paraHigh
One-Pot Chloromethylation<50ModerateLow
Pre-chloromethylated Route30–40PoorModerate

Applications and Derivatives

Chloromethyl-4-prop-2-ynyloxy-benzene serves as a versatile intermediate in:

  • Click Chemistry : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

  • Polymer Synthesis : Chloromethyl groups facilitate cross-linking in resin synthesis.

  • Pharmaceuticals : Derivatives exhibit antimicrobial and antitumor activities in preclinical studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of Chloromethyl-4-prop-2-ynyloxy-benzene?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, prop-2-ynyloxy groups can be introduced via Sonogashira coupling under palladium catalysis . Optimization requires careful control of reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Yield improvements (>70%) are achievable by substituting halogenated intermediates with activated leaving groups (e.g., -Cl → -OTf) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The prop-2-ynyloxy group shows a characteristic triplet for the terminal alkyne proton (~δ 2.5 ppm, J = 2.4 Hz) and a singlet for the methylene group (CH₂Cl, δ ~4.5 ppm). Aromatic protons appear as a doublet (para-substitution, δ 6.8–7.3 ppm) .
  • IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C-O (1250 cm⁻¹) confirm the alkyne and ether linkages .
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical m/z values .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is optimal. Crystals are grown via slow evaporation in dichloromethane/hexane. Refinement parameters (R-factor < 0.05) require accurate hydrogen atom placement via difference Fourier maps. Key metrics include bond angles (C-O-C ~120°) and torsional angles for the prop-2-ynyloxy group to confirm spatial orientation .

Q. Which analytical techniques are effective for assessing purity and identifying impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm. Retention time discrepancies ≥0.5 min indicate structural analogs (e.g., underchlorinated byproducts) .
  • GC-MS : Quantify volatile impurities (e.g., residual solvents) with a DB-5 column and electron ionization. Compare fragmentation patterns to reference libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from solvent or conformational effects?

  • Methodological Answer : Contradictions often stem from solvent polarity (e.g., DMSO vs. CDCl₃) or dynamic conformational changes. Solutions include:

  • Variable Temperature NMR : Freeze rotameric interconversions at low temperatures (-40°C) to isolate distinct signals .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to identify solvent-induced shifts .
  • Cross-referencing with crystallographic data validates static structural features .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate transition states using Gaussian 09 with explicit solvent models. Focus on leaving group (Cl) activation energy barriers .
  • Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps indicate electrophilic susceptibility. Lower gaps (<5 eV) correlate with higher reactivity toward amines/thiols .
  • Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in DMF) .

Q. How can this compound be leveraged in medicinal chemistry for targeted drug design?

  • Methodological Answer : The chloromethyl and alkyne groups serve as pharmacophores:

  • Structure-Activity Relationship (SAR) : Modify the benzene ring with electron-withdrawing groups (-NO₂, -CF₃) to enhance binding to kinase targets (e.g., EGFR). Test inhibitory activity via in vitro kinase assays .
  • Click Chemistry : Use the alkyne for Huisgen cycloaddition with azide-functionalized biomolecules (e.g., antibodies) to create bioconjugates .
  • ADMET Profiling : Assess metabolic stability (human liver microsomes) and toxicity (HEK293 cell viability assays) .

Q. What mechanistic insights are critical for optimizing catalytic pathways in its synthesis?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D in deuterated solvents to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed coupling) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., Pd-alkyne complexes) during Sonogashira reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for turnover frequency (TOF) improvements. Ligand bulkiness affects steric hindrance and yield .

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